2-[(1-Methylpiperidin-4-yl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylpiperidin-4-yl)amino]acetamide is a compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . It is a specialty product often used in proteomics research . The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]acetamide typically involves the reaction of 1-methylpiperidine with acetamide under specific conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product . Industrial production methods may involve more scalable and cost-effective approaches, but detailed industrial processes are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
2-[(1-Methylpiperidin-4-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Scientific Research Applications
2-[(1-Methylpiperidin-4-yl)amino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(1-Methylpiperidin-4-yl)amino]acetamide can be compared with other piperidine derivatives, such as:
4-Amino-1-methylpiperidine: This compound has a similar piperidine ring structure but differs in its functional groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)methyl)benzamide: This compound features a more complex structure with additional aromatic rings and functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H17N3O |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)10-6-8(9)12/h7,10H,2-6H2,1H3,(H2,9,12) |
InChI Key |
FOUBMAFOASEEML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.